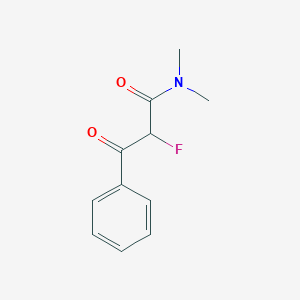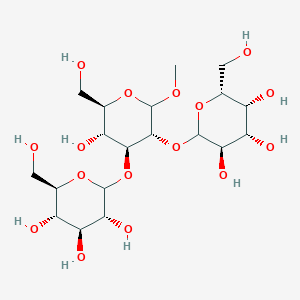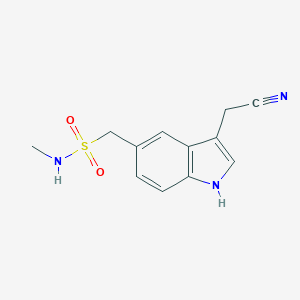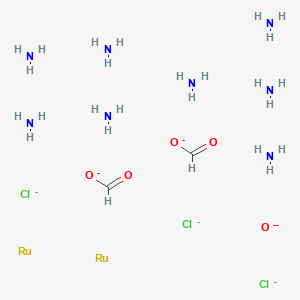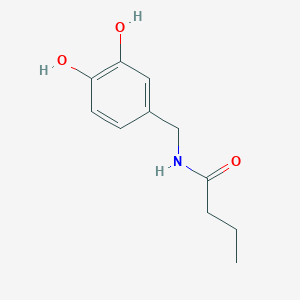
N-(3,4-Dihydroxybenzyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dihydroxybenzyl)butanamide, also known as DHBA, is a compound that has been gaining attention in scientific research due to its potential therapeutic applications. DHBA is a derivative of dopamine, a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. In
Mécanisme D'action
N-(3,4-Dihydroxybenzyl)butanamide works by activating the Nrf2 pathway, which is a cellular defense mechanism that regulates the expression of genes involved in antioxidant and anti-inflammatory responses. By activating this pathway, N-(3,4-Dihydroxybenzyl)butanamide can increase the production of antioxidant enzymes and reduce inflammation, which can help protect cells from damage.
Effets Biochimiques Et Physiologiques
N-(3,4-Dihydroxybenzyl)butanamide has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, N-(3,4-Dihydroxybenzyl)butanamide has been shown to improve glucose metabolism and insulin sensitivity in animal studies. N-(3,4-Dihydroxybenzyl)butanamide has also been shown to have anti-tumor properties, which could make it useful in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-Dihydroxybenzyl)butanamide in lab experiments is that it is relatively easy to synthesize and purify. N-(3,4-Dihydroxybenzyl)butanamide is also stable and can be stored for long periods of time without degradation. However, one limitation of using N-(3,4-Dihydroxybenzyl)butanamide is that it is not very soluble in water, which can make it difficult to administer in certain types of experiments.
Orientations Futures
There are several areas of research that could benefit from further study of N-(3,4-Dihydroxybenzyl)butanamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies could explore the effectiveness of N-(3,4-Dihydroxybenzyl)butanamide in animal models of these diseases and investigate potential mechanisms of action. Another area of interest is the potential of N-(3,4-Dihydroxybenzyl)butanamide as an anti-inflammatory agent. Studies could investigate the effectiveness of N-(3,4-Dihydroxybenzyl)butanamide in treating various inflammatory diseases and explore potential side effects. Finally, studies could investigate the potential of N-(3,4-Dihydroxybenzyl)butanamide in cancer treatment, including its effectiveness against different types of tumors and potential mechanisms of action.
Méthodes De Synthèse
N-(3,4-Dihydroxybenzyl)butanamide can be synthesized through a multi-step process that involves the reaction of dopamine with butyric anhydride and hydrochloric acid. The resulting product is then purified through column chromatography to obtain a pure form of N-(3,4-Dihydroxybenzyl)butanamide. This synthesis method has been proven to be effective and reliable for producing high-quality N-(3,4-Dihydroxybenzyl)butanamide for research purposes.
Applications De Recherche Scientifique
N-(3,4-Dihydroxybenzyl)butanamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its role as a neuroprotective agent. Studies have shown that N-(3,4-Dihydroxybenzyl)butanamide can protect neurons from oxidative stress-induced damage, which is a common factor in neurodegenerative diseases such as Parkinson's and Alzheimer's. N-(3,4-Dihydroxybenzyl)butanamide has also been shown to have anti-inflammatory properties, which could make it useful in treating inflammatory diseases such as arthritis.
Propriétés
Numéro CAS |
125789-52-8 |
|---|---|
Nom du produit |
N-(3,4-Dihydroxybenzyl)butanamide |
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
N-[(3,4-dihydroxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C11H15NO3/c1-2-3-11(15)12-7-8-4-5-9(13)10(14)6-8/h4-6,13-14H,2-3,7H2,1H3,(H,12,15) |
Clé InChI |
LSLQXNHEIAOWOW-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC1=CC(=C(C=C1)O)O |
SMILES canonique |
CCCC(=O)NCC1=CC(=C(C=C1)O)O |
Synonymes |
Butanamide, N-[(3,4-dihydroxyphenyl)methyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



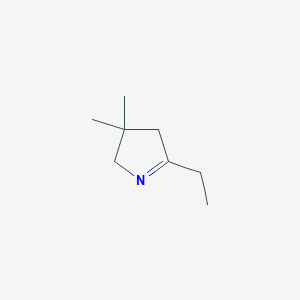
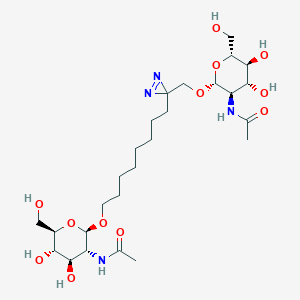
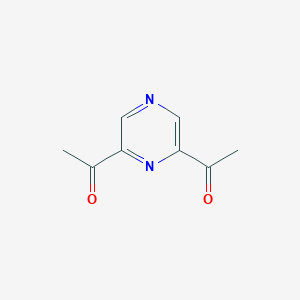
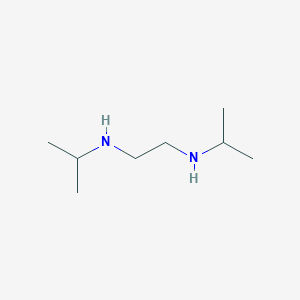
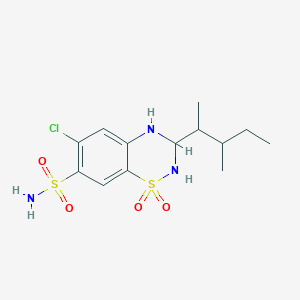
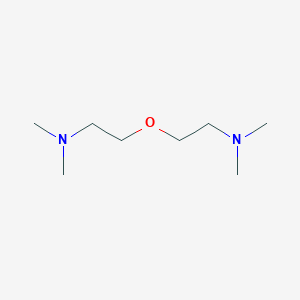
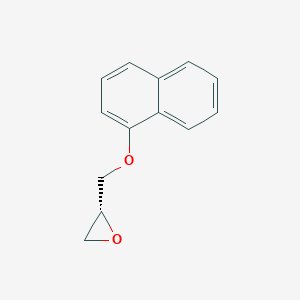
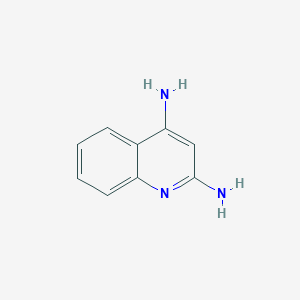
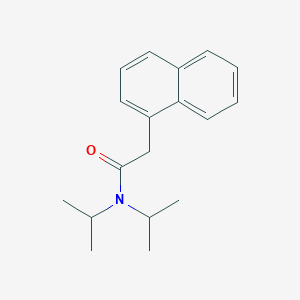
![1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine](/img/structure/B135507.png)
